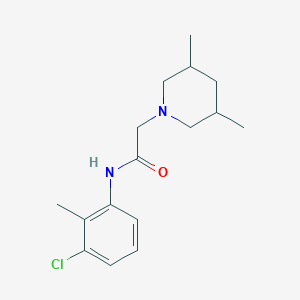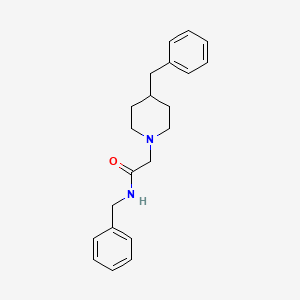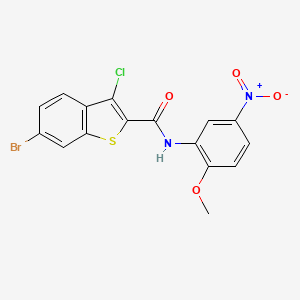![molecular formula C14H15N5O4S B10970669 2-{4-[(3-Nitrophenyl)sulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B10970669.png)
2-{4-[(3-Nitrophenyl)sulfonyl]piperazin-1-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a nitrophenylsulfonyl group and a pyrimidinyl group
Métodos De Preparación
The synthesis of 1-[(3-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[(3-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Common reagents for these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(3-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-[(3-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated by the nitrophenylsulfonyl and pyrimidinyl groups, which can form hydrogen bonds and other interactions with the target molecules .
Comparación Con Compuestos Similares
Similar compounds include other piperazine derivatives with different substituents. For example:
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine: This compound has a phenyl group instead of a pyrimidinyl group and is studied for its neuroprotective properties.
1-[(3-Nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine: This derivative has a phenylacetyl group and is used in different chemical applications.
The uniqueness of 1-[(3-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H15N5O4S |
|---|---|
Peso molecular |
349.37 g/mol |
Nombre IUPAC |
2-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H15N5O4S/c20-19(21)12-3-1-4-13(11-12)24(22,23)18-9-7-17(8-10-18)14-15-5-2-6-16-14/h1-6,11H,7-10H2 |
Clave InChI |
JQULIWIQUZIGIU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10970597.png)
![N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B10970604.png)

![10-[(2-fluorophenyl)carbonyl]-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10970612.png)
![4-methyl-3-(2-methylfuran-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10970617.png)

![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide](/img/structure/B10970630.png)
![3-methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B10970636.png)

![methyl ({5-[(4-tert-butylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B10970642.png)
![3-phenyl-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10970648.png)
![3-[(4-{[4-(Propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10970659.png)

